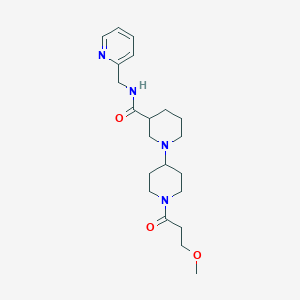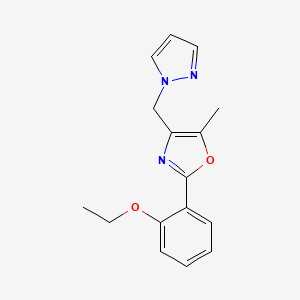
1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-5207852, is a small molecule antagonist of the neuropeptide Y Y2 receptor. It was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2003. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
作用機序
1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the neuropeptide Y Y2 receptor. Neuropeptide Y is a neurotransmitter that plays a role in regulating appetite, energy metabolism, and stress response. The Y2 receptor is one of the five subtypes of neuropeptide Y receptors and is mainly expressed in the central nervous system. By blocking the Y2 receptor, this compound reduces neuropeptide Y signaling, leading to decreased food intake, improved glucose tolerance, and reduced drug-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addiction, it has been shown to reduce drug-seeking behavior and relapse in animal models. These effects are likely due to the blockade of the neuropeptide Y Y2 receptor and the subsequent reduction in neuropeptide Y signaling.
実験室実験の利点と制限
1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a potent and selective antagonist of the neuropeptide Y Y2 receptor. It has been extensively studied in animal models and has shown promising results in various diseases. However, its efficacy and safety in humans have not been fully established. Additionally, the cost of this compound may limit its use in lab experiments.
将来の方向性
There are several future directions for the research on 1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of obesity and diabetes. Further studies are needed to determine the efficacy and safety of this compound in humans. Another potential application is in the treatment of addiction. This compound may be useful in reducing drug-seeking behavior and relapse in humans. Additionally, the development of new Y2 receptor antagonists with improved pharmacokinetic properties may lead to more effective treatments for various diseases.
合成法
The synthesis of 1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with 3-methoxypropanoyl chloride to form the final product. The synthesis is relatively simple and can be carried out in a few steps with good yields.
科学的研究の応用
1'-(3-methoxypropanoyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In obesity, it has been shown to reduce food intake and body weight in animal models. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. In addiction, it has been shown to reduce drug-seeking behavior and relapse in animal models.
特性
IUPAC Name |
1-[1-(3-methoxypropanoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-28-14-9-20(26)24-12-7-19(8-13-24)25-11-4-5-17(16-25)21(27)23-15-18-6-2-3-10-22-18/h2-3,6,10,17,19H,4-5,7-9,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSHMAXMIKHQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5340490.png)
![4-methoxy-3-methyl-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5340503.png)
![3-biphenyl-4-yl-5-[(6-methylpyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5340511.png)
![(3S*,4R*)-1-[(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-3-benzyl-4-methylpiperidin-4-ol](/img/structure/B5340513.png)
![4-ethyl-5-[(1-{[2-(isopropylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340519.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5340525.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5340552.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)
![4-ethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5340580.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)
![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)
![3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)